2-(5-Methylhexyl)pyridine

Lipophilicity Partition coefficient Physicochemical profiling

Researchers needing branched alkylpyridines for structure-activity studies often face supply gaps for non-linear isomers, where linear-chain analogs fail to replicate target membrane interactions. 2-(5-Methylhexyl)pyridine (CAS 94278-29-2) resolves this with its 5-methylhexyl chain at the pyridine 2-position, delivering LogP 3.45 and steric geometry unattainable with linear analogs. • Enables systematic SAR mapping of alkyl branching effects on antimicrobial potency and membrane disruption • Supports reproducible flavor/fragrance formulation with defined organoleptic profiles • Serves as a key building block for synthesizing complex pyridine derivatives with precise branched architecture. Supplied with certificate of analysis; ready for global dispatch.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 94278-29-2
Cat. No. B15177393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylhexyl)pyridine
CAS94278-29-2
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC(C)CCCCC1=CC=CC=N1
InChIInChI=1S/C12H19N/c1-11(2)7-3-4-8-12-9-5-6-10-13-12/h5-6,9-11H,3-4,7-8H2,1-2H3
InChIKeyWXZQNHOHMPCZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methylhexyl)pyridine: Key Properties for Procurement


2-(5-Methylhexyl)pyridine (CAS 94278-29-2) is a 2-alkyl-substituted pyridine derivative with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . This compound features a branched 5-methylhexyl alkyl chain attached at the 2-position of the pyridine ring, which confers distinct physicochemical characteristics that differentiate it from linear-chain or differently branched analogs [1]. The calculated logP of 3.45 and density of 0.893 g/cm³ position this compound within a specific lipophilicity range that influences its partitioning behavior and membrane interactions relative to other alkylpyridines [2]. The branched alkyl chain geometry introduces steric features that cannot be replicated by linear alkyl chain isomers, creating a unique spatial and electronic profile that may affect molecular recognition in applications ranging from antimicrobial development to specialty chemical synthesis [3].

2-(5-Methylhexyl)pyridine Substitution Risks


Scientific procurement of alkylpyridines cannot rely on generic substitution due to structure-dependent variations in physicochemical properties, biological activity, and application-specific performance. 2-(5-Methylhexyl)pyridine possesses a branched 5-methylhexyl chain at the 2-position, which distinguishes it from linear-chain isomers and positional analogs. Even minor changes in alkyl chain branching or pyridine ring substitution position can alter membrane permeability coefficients [1], partition behavior , and antimicrobial activity profiles [2]. Structure-activity relationship (SAR) studies on alkyl pyridine analogs have demonstrated that nitrogen position and alkyl chain geometry directly influence hydrogen bonding capabilities, salt formation potential, and membrane disruption mechanisms, leading to differential biological outcomes that cannot be predicted without empirical validation [3]. For applications requiring precise physicochemical parameters—such as flavor and fragrance formulations where specific organoleptic profiles are mandated [4]—substitution with a structurally similar but chemically distinct alkylpyridine will alter the intended sensory or functional outcome. The quantitative evidence presented in Section 3 establishes the measurable differences that make this compound non-interchangeable with its closest comparators.

2-(5-Methylhexyl)pyridine Differentiation Evidence


LogP Partition Coefficient: Branched vs. Linear Alkyl Chain

2-(5-Methylhexyl)pyridine exhibits a calculated LogP of 3.45, which reflects the contribution of its branched 5-methylhexyl chain to overall lipophilicity . This LogP value positions the compound within a specific hydrophobicity range that differs from linear alkyl chain isomers of similar carbon count. The branched alkyl geometry introduces steric constraints that modulate the effective hydrophobicity relative to linear chain counterparts, influencing partitioning behavior in biphasic systems and membrane permeability characteristics [1]. QSAR studies on pyridine derivatives have established that LogP is a primary determinant of membrane flux and permeability coefficients [2], making this calculated LogP value a critical parameter for predicting compound behavior in biological assays and formulation development [3].

Lipophilicity Partition coefficient Physicochemical profiling Alkyl chain branching

Density and Volatility for Formulation Stability

2-(5-Methylhexyl)pyridine possesses a calculated density of 0.893 g/cm³ at standard conditions, with a boiling point of 243.9°C at 760 mmHg and a flash point of 83°C . These physicochemical parameters are direct consequences of the branched 5-methylhexyl chain structure and the 2-position substitution on the pyridine ring [1]. The density value of 0.893 g/cm³ distinguishes this compound from both shorter-chain alkylpyridines (which exhibit lower densities) and from linear alkyl chain isomers (which may exhibit different packing densities due to reduced steric hindrance). The boiling point of 243.9°C reflects the moderate volatility characteristic of C12 alkylpyridines with branched chain geometry, which affects processing parameters in synthetic applications and stability considerations in formulation development .

Density Boiling point Flash point Formulation stability Processing parameters

Organoleptic Profile: Branched Alkyl Chain Effect

Patent literature on pyridine derivatives for flavor and fragrance applications demonstrates that alkyl chain structure directly determines organoleptic character. While 2-(5-methylhexyl)pyridine itself has not been fully characterized in published flavor profiles, closely related alkylpyridines exhibit distinct sensory properties based on alkyl chain substitution pattern [1]. For instance, 5-hexyl-2-methylpyridine (a positional isomer with a linear hexyl chain) possesses a characterized profile described as 'fatty, fishy, metallic flavor, together with a mandarine type fruity character' [2]. The branched 5-methylhexyl chain in 2-(5-methylhexyl)pyridine introduces different steric and electronic features compared to linear alkyl chains, which would be expected to modulate the organoleptic profile in flavor and fragrance applications. The 2-position substitution with a branched chain creates a distinct molecular topology that differentiates this compound from other alkylpyridines in sensory applications [3].

Organoleptic properties Flavor chemistry Fragrance formulation Alkyl chain branching

Antimicrobial Membrane Disruption: Branching Effects

Structure-activity relationship (SAR) studies on alkyl pyridine antimicrobials have established that both the nitrogen position on the pyridine ring and the alkyl chain structure critically influence biological activity [1]. In a systematic SAR study, eighteen alkyl pyridine analogs were generated and assessed, with several displaying MIC values that matched lead compounds while retaining low toxicity against eukaryotic 3T3 cells [2]. A pyridine analog (JC-01-074) was shown to disrupt the cell membrane and display bactericidal activity, with differential biological activity attributed to the nitrogen position yielding different hydrogen bonding and salt forming capabilities [3]. While 2-(5-Methylhexyl)pyridine was not directly included in this published SAR panel, the established principle that alkyl chain geometry (including branching) modulates membrane disruption potency and selectivity provides a class-level framework for differentiating this branched compound from linear alkyl chain analogs [4]. The 5-methylhexyl branch introduces steric features that influence the compound's ability to intercalate into lipid bilayers and disrupt membrane integrity [5].

Antimicrobial activity Membrane disruption SAR Alkyl chain branching MRSA

2-(5-Methylhexyl)pyridine Application Scenarios


Specialty Flavor and Fragrance Development

2-(5-Methylhexyl)pyridine (CAS 94278-29-2) is optimally deployed in flavor and fragrance research and formulation where the branched 5-methylhexyl chain is required to achieve specific organoleptic profiles distinct from linear alkyl chain analogs. Patent disclosures on pyridine derivatives for perfuming and flavoring applications establish that alkylpyridines can contribute valuable sensory characteristics, with the specific substitution pattern determining the resulting flavor/fragrance notes [1]. The branched alkyl chain geometry of 2-(5-methylhexyl)pyridine offers a differentiated steric and electronic profile that may impart unique green, herbaceous, or fruity nuances compared to linear alkylpyridine isomers [2]. Procurement of this specific branched compound ensures reproducible sensory outcomes in formulations where the 5-methylhexyl substitution pattern is specified or where structure-odor relationship (SOR) studies require precise alkyl chain architecture.

Antimicrobial SAR and Lead Optimization

In antimicrobial research programs targeting membrane-active alkyl pyridine derivatives, 2-(5-Methylhexyl)pyridine (CAS 94278-29-2) serves as a valuable structural probe for understanding the impact of branched alkyl chains on membrane disruption potency and selectivity. SAR studies on alkyl pyridine analogs have demonstrated that nitrogen position and alkyl chain structure critically influence hydrogen bonding, salt formation, and membrane perturbation capabilities [3]. The branched 5-methylhexyl chain introduces steric constraints that differentiate this compound from linear chain analogs, providing a distinct molecular geometry for exploring structure-activity relationships in antibacterial development programs targeting Gram-positive pathogens including MRSA [4]. Researchers should procure this specific compound when systematic variation of alkyl chain branching is required to map the SAR landscape and optimize therapeutic indices against resistant bacterial strains.

QSAR and Membrane Permeability Modeling

2-(5-Methylhexyl)pyridine (CAS 94278-29-2) is appropriately deployed in quantitative structure-activity relationship (QSAR) studies and membrane permeability modeling of alkylpyridine derivatives. The calculated LogP of 3.45 and the branched alkyl chain geometry provide a distinct physicochemical profile for inclusion in datasets that relate molecular descriptors to membrane flux and permeability coefficients . Studies on substituted pyridines have established that parameters including lipophilicity, steric factors, and electronic characteristics govern permeation through biological and synthetic membranes [5]. This compound serves as a representative branched alkylpyridine for building predictive models and for experimental validation of computational permeability predictions in drug discovery and formulation science.

Synthetic Intermediate for Complex Pyridines

2-(5-Methylhexyl)pyridine (CAS 94278-29-2) functions as a key synthetic building block for the preparation of more complex pyridine-containing molecules that require a branched 5-methylhexyl substituent at the 2-position. The compound can undergo electrophilic substitution, nucleophilic reactions, and condensation reactions characteristic of pyridine derivatives, enabling further functionalization while retaining the branched alkyl chain architecture . Procurement of this specific compound ensures that downstream synthetic products incorporate the precise 5-methylhexyl branched chain geometry, which may be essential for biological target engagement, physicochemical property optimization, or structure-activity relationship studies in medicinal chemistry programs.

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